(S)-1-(2-hydroxypropyl)guanidine (S)-1-(2-hydroxypropyl)guanidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13998411
InChI: InChI=1S/C4H11N3O/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)/t3-/m0/s1
SMILES:
Molecular Formula: C4H11N3O
Molecular Weight: 117.15 g/mol

(S)-1-(2-hydroxypropyl)guanidine

CAS No.:

Cat. No.: VC13998411

Molecular Formula: C4H11N3O

Molecular Weight: 117.15 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(2-hydroxypropyl)guanidine -

Specification

Molecular Formula C4H11N3O
Molecular Weight 117.15 g/mol
IUPAC Name 2-[(2S)-2-hydroxypropyl]guanidine
Standard InChI InChI=1S/C4H11N3O/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)/t3-/m0/s1
Standard InChI Key DABOOPWKHPBSBV-VKHMYHEASA-N
Isomeric SMILES C[C@@H](CN=C(N)N)O
Canonical SMILES CC(CN=C(N)N)O

Introduction

Structural and Stereochemical Features

Molecular Architecture

The molecular formula of (S)-1-(2-hydroxypropyl)guanidine is C₄H₁₁N₃O, comprising a guanidine group (–NH–C(=NH)–NH₂) linked to a 2-hydroxypropyl chain (–CH₂–CH(OH)–CH₃). The S-configuration at the chiral center (C2 of the hydroxypropyl group) distinguishes this enantiomer from its R-counterpart. The guanidine moiety’s strong basicity (pKa ~13) arises from resonance stabilization of the protonated form .

Table 1: Comparative Molecular Properties of Guanidine Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
(S)-1-(2-Hydroxypropyl)guanidineC₄H₁₁N₃O117.15Guanidine, 2-hydroxypropyl
N-Hydroxyguanidine CH₇N₃O₅S173.15Hydroxyguanidine, sulfonic
1-(3-Cyclooctyloxy-2-hydroxypropyl)guanidine sulfate C₂₄H₅₂N₆O₈S584.80Cyclooctyloxy, sulfate

Synthetic Methodologies

General Strategies for Guanidine Synthesis

Guanidine derivatives are typically synthesized via:

  • Thiourea/isothiourea routes: Reaction of thioureas with amines or mercury-based reagents .

  • Carbodiimide-mediated coupling: Using reagents like DCC or EDCI to activate carboxylic acids for guanidinylation .

  • Nucleophilic substitution: Alkylation of guanidine with haloalkanes or epoxides .

Proposed Synthesis of (S)-1-(2-Hydroxypropyl)guanidine

A plausible route involves the stereoselective alkylation of guanidine with (S)-propylene oxide under basic conditions:

  • Epoxide ring-opening:
    Guanidine+(S)-propylene oxideNaOH(S)-1-(2-Hydroxypropyl)guanidine\text{Guanidine} + (S)\text{-propylene oxide} \xrightarrow{\text{NaOH}} \text{(S)-1-(2-Hydroxypropyl)guanidine}

    This method mirrors the synthesis of 1-(3-cyclooctyloxy-2-hydroxypropyl)guanidine , where epoxide intermediates are employed to introduce hydroxyalkyl groups.

  • Purification: Chromatographic techniques (e.g., silica gel) or recrystallization to isolate the enantiomerically pure product.

Physicochemical and Pharmacokinetic Properties

Stereochemical Stability

The S-configuration may influence intermolecular interactions. For example, in analogous compounds, intramolecular hydrogen bonding between hydroxy and guanidine groups stabilizes specific conformations .

Challenges and Future Directions

  • Stereoselective Synthesis: Optimizing enantiomeric excess (ee) during epoxide ring-opening requires chiral catalysts or enzymes.

  • Toxicity Profiling: Guanidines can exhibit neurotoxicity; detailed in vitro and in vivo studies are needed.

  • Structure-Activity Relationships: Systematic modification of the hydroxypropyl chain’s length and branching could refine biological activity.

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